physicochemical properties of 1-isopropyl-1H-imidazole-4-carboxylic acid
physicochemical properties of 1-isopropyl-1H-imidazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-isopropyl-1H-imidazole-4-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of published experimental data for this specific molecule, this document focuses on the foundational importance of its key properties—pKa, lipophilicity (logP/logD), and aqueous solubility. We present authoritative, field-proven experimental protocols for the precise determination of these parameters. The causality behind methodological choices is explained, providing researchers with a self-validating framework for characterization. Furthermore, this guide synthesizes the critical role these properties play in governing a compound's pharmacokinetic and pharmacodynamic profile, thereby offering a predictive lens for its potential utility in drug development.
Introduction and Molecular Overview
1-isopropyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. The physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2] Understanding these characteristics is a foundational step in rational drug design, enabling scientists to optimize lead compounds and mitigate late-stage attrition in the development pipeline.[3][4]
This guide serves as a practical and theoretical resource for researchers aiming to characterize 1-isopropyl-1H-imidazole-4-carboxylic acid or structurally similar compounds.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid | - |
| CAS Number | 917364-12-6 | [5][6][7] |
| Molecular Formula | C₇H₁₀N₂O₂ | [5][8] |
| Molecular Weight | 154.17 g/mol | [5][8] |
| Canonical SMILES | CC(C)N1C=NC=C1C(=O)O | [5] |
While specific, experimentally-derived physicochemical data for this compound are not widely available in public literature, the following sections detail the gold-standard methodologies for their determination.
Ionization Constant (pKa) Determination
The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters. It dictates the extent of a molecule's ionization at a given pH.[9] This property profoundly impacts solubility, membrane permeability, and binding interactions with target proteins.[2] For 1-isopropyl-1H-imidazole-4-carboxylic acid, we anticipate two primary ionizable centers: the carboxylic acid group (acidic) and the imidazole ring (which can be basic).
Recommended Methodology: Potentiometric Titration
Potentiometric titration is the historical and current gold-standard method for pKa measurement due to its high precision and accuracy.[10] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve.[10][11]
Experimental Protocol: Potentiometric pKa Determination
Objective: To accurately determine the pKa value(s) of 1-isopropyl-1H-imidazole-4-carboxylic acid.
Materials & Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas line
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water and appropriate co-solvents (if needed for solubility)
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Prepare a ~1 mM solution of 1-isopropyl-1H-imidazole-4-carboxylic acid.[11] If solubility is limited, an appropriate co-solvent like methanol may be used, though it's crucial to note that this will yield an apparent pKa (pKaapp) specific to that solvent mixture.[10]
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and ensures stable readings.[11]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of basic groups by forming carbonic acid.[11]
-
Titration:
-
To determine the pKa of the carboxylic acid, titrate the sample solution with standardized 0.1 M NaOH.
-
To determine the pKa of the imidazole ring, first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units per minute).[11]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (inflection point) of the titration.[12]
-
The pKa is equal to the pH at the half-equivalence point. This can be read directly from the titration curve.
-
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP & logD) Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[9] It is commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for all species at a specific pH.[13] For ionizable molecules like 1-isopropyl-1H-imidazole-4-carboxylic acid, logD at physiological pH (7.4) is the more relevant parameter.
Recommended Methodology: Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of the partitioning phenomenon.[13][14] It involves measuring a compound's concentration in two immiscible phases (typically n-octanol and water) after they have reached equilibrium.[14]
Experimental Protocol: Shake-Flask logD₇.₄ Determination
Objective: To determine the distribution coefficient of 1-isopropyl-1H-imidazole-4-carboxylic acid at pH 7.4.
Materials & Equipment:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with Teflon-lined caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the pH 7.4 buffer and vice-versa by mixing them vigorously for several hours and allowing them to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure the final concentration in both phases is within the quantifiable range of the analytical method.[15]
-
Equilibration: Cap the vials tightly and shake them for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached. The system should be maintained at a constant temperature.
-
Phase Separation: Centrifuge the vials at a moderate speed to achieve a clean separation of the two phases.[14]
-
Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination of the phases.[14]
-
Quantification: Determine the concentration of the compound in both the aqueous (Caq) and octanol (Coct) phases using a validated analytical method like HPLC.
-
Calculation: Calculate the logD₇.₄ using the following formula: LogD₇.₄ = log₁₀ (Coct / Caq)
Workflow Visualization
Caption: Workflow for logD determination by the shake-flask method.
Impact of Physicochemical Properties on Drug Development
The interplay between pKa, logD, and solubility governs a molecule's journey through the body. Optimizing these properties is a balancing act central to medicinal chemistry.[9] A successful oral drug must dissolve in the gastrointestinal tract, permeate the gut wall, survive metabolic processes, and reach its target tissue in sufficient concentration.
-
pKa and Absorption: The ionization state, determined by pKa and the local pH, affects both solubility and permeability. The neutral form of a molecule is generally more lipophilic and thus permeates membranes more easily, while the ionized form is typically more soluble.
-
Lipophilicity (logD) and ADME: Lipophilicity is a double-edged sword. Adequate lipophilicity is required for membrane permeation and target binding, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, rapid metabolism, and potential toxicity.[4][9] The "Rule of Five" suggests that poor absorption or permeation is more likely when logP is greater than 5.[13]
-
Solubility: Aqueous solubility is a prerequisite for absorption.[9] A compound that cannot dissolve cannot be absorbed. Poor solubility is a major hurdle in formulation and can lead to low and variable bioavailability.
Caption: Interplay of physicochemical properties and their impact on ADME.
Conclusion
While 1-isopropyl-1H-imidazole-4-carboxylic acid remains a molecule with limited publicly available experimental data, its structural motifs suggest potential biological relevance. This guide provides the necessary framework for its comprehensive physicochemical characterization. By employing robust, validated methods such as potentiometric titration and the shake-flask technique, researchers can generate the critical data needed to understand this compound's behavior in biological systems. This knowledge is indispensable for making informed decisions in the complex, multidisciplinary field of drug discovery and development.
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- Isopropyl 1H-Imidazole-4-carboxyl
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